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Compound of Interest

Compound Name: N-Bromoacetylazetidine

Cat. No.: B1341619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of

N-bromoacetylazetidine and its derivatives in the synthesis of pharmaceutical intermediates,

with a specific focus on the development of covalent inhibitors for oncology targets.

Introduction
N-bromoacetylazetidine is a bifunctional reagent of significant interest in medicinal chemistry.

The strained azetidine ring offers a unique three-dimensional scaffold that can enhance binding

affinity and improve physicochemical properties of drug candidates. The bromoacetyl group

serves as a reactive electrophile, or "warhead," capable of forming a covalent bond with

nucleophilic residues on a target protein, leading to irreversible inhibition. This covalent

bonding can result in prolonged pharmacodynamic effects and increased potency.

This document details the application of an N-bromoacetylazetidine derivative in the

synthesis of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several

cancers.
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The KRAS protein is a central node in signaling pathways that regulate cell growth,

proliferation, and survival. The G12C mutation, where a glycine residue is replaced by cysteine,

is a common oncogenic driver. The presence of the nucleophilic cysteine residue in the mutant

protein provides an opportunity for targeted covalent inhibition.

A key intermediate, N-(1-acryloylazetidin-3-yl)-2-bromoacetamide, serves as a versatile "bait"

fragment for the synthesis of a library of potential KRAS G12C inhibitors. The bromoacetamide

moiety allows for the attachment of various chemical fragments, while the acryloylazetidine acts

as the covalent warhead that targets the Cys12 residue of the KRAS G12C protein.

Mechanism of Covalent Inhibition
The acrylamide group on the azetidine ring is a Michael acceptor. The thiol group of the Cys12

residue in KRAS G12C acts as a nucleophile, attacking the β-carbon of the acrylamide. This

results in the formation of a stable, irreversible covalent bond, thereby inactivating the KRAS

protein and inhibiting downstream signaling.

Diagram of Covalent Inhibition Mechanism
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Caption: Covalent modification of KRAS G12C by an acryloylazetidine-containing inhibitor.
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Protocol 1: Synthesis of N-(1-tert-
Butoxycarbonylazetidin-3-yl)-2-bromoacetamide
(Intermediate 1)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1341619?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the synthesis of a key protected intermediate for the preparation of the

bromoacetylated azetidine "bait."

Materials:

N-Boc-3-aminoazetidine

Bromoacetyl bromide

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

Dissolve N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under

a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield N-(1-tert-butoxycarbonylazetidin-3-yl)-2-bromoacetamide as

a white solid.

Protocol 2: Synthesis of N-(Azetidin-3-yl)-2-
bromoacetamide Hydrochloride (Intermediate 2)
This protocol describes the deprotection of the Boc group to yield the free amine.

Materials:

N-(1-tert-Butoxycarbonylazetidin-3-yl)-2-bromoacetamide

4M HCl in 1,4-dioxane

Diethyl ether

Procedure:

Dissolve N-(1-tert-butoxycarbonylazetidin-3-yl)-2-bromoacetamide (1.0 eq) in 4M HCl in 1,4-

dioxane.

Stir the solution at room temperature for 2-3 hours, monitoring the deprotection by TLC.

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain N-(azetidin-3-yl)-2-

bromoacetamide hydrochloride as a white solid.

Protocol 3: Synthesis of N-(1-Acryloylazetidin-3-yl)-2-
bromoacetamide (Bait Fragment)
This protocol describes the acylation of the azetidine nitrogen with the acryloyl warhead.
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Materials:

N-(Azetidin-3-yl)-2-bromoacetamide hydrochloride

Acryloyl chloride

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Suspend N-(azetidin-3-yl)-2-bromoacetamide hydrochloride (1.0 eq) in anhydrous DCM

under a nitrogen atmosphere.

Cool the suspension to 0 °C in an ice bath.

Add triethylamine (2.5 eq) to the suspension and stir for 15 minutes.

Slowly add acryloyl chloride (1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude N-(1-acryloylazetidin-3-yl)-2-bromoacetamide, which can be used

in the next step without further purification.

Protocol 4: Synthesis of N-(1-Acryloylazetidin-3-yl)-2-
(1H-indol-1-yl)acetamide (KRAS G12C Inhibitor)
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This protocol describes the synthesis of a specific KRAS G12C inhibitor by reacting the "bait"

fragment with indole.[1]

Materials:

N-(1-Acryloylazetidin-3-yl)-2-bromoacetamide

Indole

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of indole (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

Add a solution of N-(1-acryloylazetidin-3-yl)-2-bromoacetamide (1.0 eq) in anhydrous DMF to

the mixture.

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain N-(1-

acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide.

Data Presentation
The following table summarizes the in vitro activity of a series of N-(1-acryloylazetidin-3-yl)-2-

(substituted-1H-indol-1-yl)acetamide derivatives against the KRAS G12C mutant protein.[1]

Compound ID
Substitution
on Indole

KRAS G12C
Reaction Rate
(k_obs/[I])
M⁻¹s⁻¹

p-ERK
Inhibition IC₅₀
(µM) in MIA
PaCa-2 cells

Cell Viability
IC₅₀ (µM) in
MIA PaCa-2
cells

1
2-cyclopropyl-7-

methyl
1400 0.219 0.067

2
5-bromo-3-

(isoxazol-5-yl)
2 - -

5

2-(1,2,3,4-

tetrahydroisoquin

olin-2-yl)carbonyl

- 13 -

6

2-(1,2,3,4-

tetrahydroisoquin

olin-2-

yl)carbonyl-5-

fluoro

- 3.8 -
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N-Boc-3-aminoazetidine N-(1-Boc-azetidin-3-yl)-
2-bromoacetamide

Bromoacetylation N-(Azetidin-3-yl)-
2-bromoacetamide HCl

Boc Deprotection N-(1-Acryloylazetidin-3-yl)-
2-bromoacetamide

(Bait Fragment)

Acrylation

N-(1-Acryloylazetidin-3-yl)-
2-(1H-indol-1-yl)acetamide

(KRAS G12C Inhibitor)
Indole Derivative

Alkylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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